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Program 24) Performance (AUC)

Glide [1] 100% (COX-1/COX-2) 0.61-0.92[1] Superior pose prediction; high
enrichment [1]

GNINA [2] Not Explicitly Reported  Superior to Vina [2] Best known-binder identification;
CNN score improves ranking [2]

AutoDock 59% - 82% [1] Lacks specificity [2] Widely used; default search
Vina [2] [1] space may be sub-optimal [3] [2]
GOLD [1] 59% - 82% 0.61-0.92 [1] Good performance in virtual

screening [1]

FlexX [1] 59% - 82% 0.61-0.92 [1] Good performance in virtual
screening [1]

UCSF DOCK Not Explicitly Reported  Lacks specificity [2] Widely used; publishes ROC
[2] curves [2]

Experimental Protocols Overview

To interpret the data, it's helpful to understand how this performance data was generated.
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e Pose Prediction Evaluation

o Method: The "gold standard" is to dock a ligand into a protein with a known experimental
complex structure [4]. The Root-Mean-Square Deviation (RMSD) between the docked pose and

the experimental pose is calculated [1] [4].
o Accuracy Threshold: An RMSD value of less than 2.0 A is typically considered a successful,

correct prediction [2] [1].

e Virtual Screening Evaluation

o Method: Programs screen a library of molecules containing known active compounds and
decoy (inactive) molecules. The ability to rank active compounds higher than decoys is
measured using Receiver Operating Characteristic (ROC) curves [2] [1].

o Key Metric: The Area Under the Curve (AUC) measures overall performance. An AUC of 0.5
is random, while 1.0 is perfect separation. An AUC = 0.70 is generally considered a good

classifier [2].
¢ Ciritical Experimental Factor

o Docking Box Size: A critical parameter is the size of the search space. Research indicates that
using a box size optimized for the ligand, specifically 2.9 times the ligand's radius of
gyration, can significantly improve docking accuracy compared to using default settings [3].

The following diagram illustrates the general workflow of a docking benchmark study.

Protein Data Bank (PDB) Ligand/Decoy Library

RMSD Calculation
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Recommendations for Practitioners

To get the best results from molecular docking, consider these insights from the studies:

e Leverage CNN Scoring in GNINA: When using GNINA, employ its CNN score as a filter. A cutoff of
0.9 can improve the specificity of your results, helping to distinguish true binders from false positives

[2].

e Optimize the Search Space: Do not rely solely on default box sizes. For AutoDock Vina, calculate
the box size based on the ligand's radius of gyration (Box Size = 2.9 x Rg) for more accurate pose
prediction [3].

e Evaluate with ROC Curves: To objectively assess the performance of a docking program for your
specific target, perform a ROC analysis.- This is considered a robust method for evaluating virtual
screening results [2] [1].

e Consider Consensus Approaches: No single program is best for every situation. Using multiple
docking programs or scoring functions (consensus docking) can sometimes yield more reliable
outcomes than relying on a single tool.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 4/ 4

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12874198?utm_src=pdf-bulk
https://www.smolecule.com/products/s12874198?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

